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Introduction

The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers,
with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC).
The development of CRISPR-Cas9 technology has opened new avenues for the direct editing
of this oncogenic driver mutation, offering a powerful tool for research and therapeutic
development. These application notes provide a comprehensive, step-by-step protocol for the
CRISPR-Cas9-mediated editing of the KRAS G12C mutation in human cancer cell lines. The
protocol covers sgRNA design and validation, delivery of CRISPR-Cas9 components, and
subsequent analysis of editing efficiency and functional outcomes.

Experimental Principles

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a
specific genomic locus, where it induces a double-strand break (DSB). In the context of
targeting the KRAS G12C mutation, the sgRNA is designed to be specific to the mutant allele.
The subsequent repair of the DSB by the cell's error-prone non-homologous end joining
(NHEJ) pathway can introduce insertions or deletions (indels), leading to a frameshift mutation
and knockout of the mutant KRAS protein.

I. Designh and Validation of sgRNA for KRAS G12C
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The specificity of the sgRNA is paramount to avoid off-target effects on the wild-type KRAS
allele. Here, we provide a validated sgRNA sequence designed to specifically target the KRAS
G12C mutation.

Validated sgRNA Sequence:

A study by Alvarez-Pérez et al. (2025) utilized a high-fidelity Cas9 (HiFi-Cas9) to specifically
target KRAS mutations. They designed sgRNAs that recognize the mutant allele while
minimizing off-target effects on the wild-type allele[1].

o sgRNA Target Sequence (PAM underlined): 5'-GTTGGAGCTGGTGGCGTAGGTGG-3' (The
bold 'T' corresponds to the 'C' in the G12C mutation on the target strand).

Protocol 1: sgRNA Cloning into a Cas9 Expression Vector

This protocol describes the cloning of the validated sgRNA sequence into a lentiviral vector co-
expressing Cas9, such as lentiCRISPRv2.

Materials:

¢ lentiCRISPRv2 plasmid

o BsmBI restriction enzyme

o T4 DNA Ligase

o Stellar™ Competent Cells

o Forward and reverse oligos for the sgRNA sequence
e Nuclease-free water

e LB agar plates with ampicillin

Procedure:

e Oligo Design:
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o Forward oligo: 5'-CACCGGTTGGAGCTGGTGGCGTAGG-3'

o Reverse oligo: 5-AAACCCTACCGCACCAGCTCCAAC-3'

e Oligo Annealing:

o Mix 1 pL of each oligo (100 puM) with 1 pL of 10x T4 Ligation Buffer and 7 pL of nuclease-
free water.

o Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.
» Vector Digestion and Ligation:
o Set up the following reaction:
» lentiCRISPRV2 plasmid: 1 pg
= BsmBI: 1 pL
» 10x FastDigest Buffer: 2 uL
» Annealed oligos: 1 uL
= T4 DNA Ligase: 1 pL
» Nuclease-free water to 20 pL
o Incubate at 37°C for 30 minutes, followed by 5 minutes at 55°C to inactivate BsmBlI.
e Transformation:
o Transform 5 pL of the ligation product into 50 pL of Stellar™ Competent Cells.
o Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
« Verification:

o Pick colonies and perform plasmid miniprep.
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o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Il. Delivery of CRISPR-Cas9 Components into Target
Cells

The choice of delivery method depends on the cell type and experimental goals. Here, we
provide protocols for lentiviral transduction and Ribonucleoprotein (RNP) electroporation.

Protocol 2: Lentiviral Transduction of NCI-H358 Cells
NCI-H358 is a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.

Materials:

NCI-H358 cells

Complete growth medium (RPMI-1640 with 10% FBS)

Lentiviral particles containing the Cas9-sgRNA expression cassette

Polybrene

Puromycin
Procedure:
e Cell Seeding:
o Seed 1 x 105 NCI-H358 cells per well in a 6-well plate 24 hours before transduction.
e Transduction:

o On the day of transduction, replace the medium with fresh complete medium containing
Polybrene (final concentration 8 pug/mL).

o Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cells (a
starting MOI of 1 is recommended).
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o Incubate for 24 hours.

e Selection:

o After 24 hours, replace the medium with fresh complete medium containing puromycin at a
pre-determined concentration to select for transduced cells.

o Continue selection for 3-5 days until non-transduced control cells are eliminated.
e Expansion:

o Expand the puromycin-resistant cells for subsequent analysis.
Protocol 3: RNP Electroporation of Lung Cancer Cells

This method delivers a pre-assembled complex of Cas9 protein and synthetic SQRNA, which
can reduce off-target effects due to the transient nature of the editing machinery.

Materials:

e Target lung cancer cells (e.g., NCI-H358)

o HiFi-Cas9 protein

o Synthetic sgRNA (validated sequence)

o Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
e Neon™ Transfection System or similar electroporator
Procedure:

e RNP Complex Formation:

o Mix HiFi-Cas9 protein and synthetic SgRNA at a 1:1.2 molar ratio in the electroporation
buffer.

o Incubate at room temperature for 15 minutes to allow complex formation.
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o Cell Preparation:

o Harvest cells and resuspend them in the appropriate electroporation buffer at a density of
1 x 1076 cells/100 pL.

e Electroporation:

o Add the pre-formed RNP complex to the cell suspension.

o Electroporate using optimized parameters for your specific cell line.
o Post-Electroporation Culture:

o Immediately transfer the electroporated cells to a pre-warmed culture plate containing
complete growth medium.

o Incubate for 48-72 hours before analysis.

lll. Analysis of Gene Editing Efficiency and Off-
Target Effects

Protocol 4: T7 Endonuclease | (T7E1) Assay
The T7EL assay is a cost-effective method for detecting indels at the target locus.
Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site

Tag DNA polymerase

T7 Endonuclease | and reaction buffer

Agarose gel electrophoresis system

Procedure:
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Genomic DNA Extraction:

o Extract genomic DNA from both edited and control cell populations.

PCR Amplification:

o Amplify the genomic region flanking the KRAS G12C target site using high-fidelity DNA
polymerase.

Heteroduplex Formation:

o Denature the PCR products by heating at 95°C for 5 minutes.

o Re-anneal by slowly cooling to room temperature to allow the formation of heteroduplexes
between wild-type and indel-containing strands.

T7E1 Digestion:

o Incubate the re-annealed PCR products with T7 Endonuclease | at 37°C for 15-30
minutes.

Analysis:

o Resolve the digested products on a 2% agarose gel. The presence of cleaved fragments
indicates successful editing.

o Quantify the band intensities to estimate the percentage of indels.
Protocol 5: Sanger Sequencing and TIDE Analysis

Sanger sequencing of the PCR amplicon from the edited cell pool, followed by analysis with the
Tracking of Indels by Decomposition (TIDE) web tool, provides a quantitative measure of
editing efficiency and the spectrum of indels.

Procedure:

e PCR and Sequencing:
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o Amplify the target region from genomic DNA of edited and control cells.

o Purify the PCR products and submit for Sanger sequencing.

o TIDE Analysis:

o Upload the Sanger sequencing chromatogram files (.abl) from both the control and edited
samples to the TIDE web tool.

o The tool will calculate the overall indel frequency and provide a profile of the different
types of insertions and deletions.

Protocol 6: Off-Target Analysis

Off-target analysis is crucial to ensure the specificity of the CRISPR-Cas9 editing.
Procedure:

« In Silico Prediction:

o Use online tools like Cas-OFFinder or CRISPOR to predict potential off-target sites in the
human genome based on the sgRNA sequence.

o Targeted Deep Sequencing:

o Design PCR primers to amplify the top predicted off-target loci from the genomic DNA of
edited cells.

o Perform next-generation sequencing (NGS) on these amplicons to quantify the frequency

of indels at each potential off-target site.
IV. Functional Validation of KRAS G12C Editing
Protocol 7: Western Blot for KRAS Protein Expression
This protocol assesses the reduction in KRAS protein levels following gene editing.

Materials:
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Cell lysates from edited and control cells

SDS-PAGE gels

Primary antibody against KRAS

Secondary HRP-conjugated antibody

Chemiluminescent substrate

Procedure:

Protein Extraction and Quantification:

o Lyse the cells and quantify the protein concentration using a BCA assay.

SDS-PAGE and Transfer:

o Separate 20-30 pg of protein per sample on an SDS-PAGE gel.

o Transfer the proteins to a PVDF membrane.

Immunoblotting:
o Block the membrane and incubate with the primary anti-KRAS antibody.
o Wash and incubate with the HRP-conjugated secondary antibody.

Detection:

o Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 8: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

Materials:
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Edited and control cells

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Procedure:

Cell Seeding:
o Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

Incubation:

o Culture the cells for 24, 48, and 72 hours.

MTT Addition:

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at
37°C.

Formazan Solubilization:

o Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

Absorbance Measurement:

o Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9
Mediated Editing of KRAS G12C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392403#protocol-for-crispr-cas9-editing-of-kras-
gl2c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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